molecular formula C16H23N3O4 B14688921 N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide CAS No. 33900-05-9

N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide

Cat. No.: B14688921
CAS No.: 33900-05-9
M. Wt: 321.37 g/mol
InChI Key: JUVDZQBRGRKQRP-LBPRGKRZSA-N
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Description

N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide: is a compound used primarily in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide typically involves the protection of the amine group of glycine with a Boc group, followed by coupling with L-phenylalaninamide. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: The compound is used in the development of peptide therapeutics, which are used to treat various diseases, including cancer and metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amine group. This selective deprotection is crucial in the stepwise synthesis of peptides .

Comparison with Similar Compounds

Uniqueness: N-(tert-Butoxycarbonyl)glycyl-L-phenylalaninamide is unique due to its specific combination of glycine and L-phenylalaninamide, making it particularly useful in the synthesis of peptides that require these specific amino acids. Its Boc-protected amine group allows for selective deprotection, which is essential in the stepwise construction of peptide sequences .

Properties

CAS No.

33900-05-9

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-10-13(20)19-12(14(17)21)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,21)(H,18,22)(H,19,20)/t12-/m0/s1

InChI Key

JUVDZQBRGRKQRP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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